5-Epi-alpha-selinene

Description

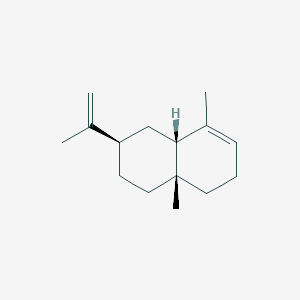

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(3R,4aS,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15-/m1/s1 |

InChI Key |

OZQAPQSEYFAMCY-RBSFLKMASA-N |

Isomeric SMILES |

CC1=CCC[C@]2([C@@H]1C[C@@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)C)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of 5 Epi Alpha Selinene

Distribution Patterns in Botanical Species and Associated Essential Oil Profiles

5-Epi-alpha-selinene is a constituent of the essential oils of various plant species, contributing to their unique aromatic profiles. Its presence is often characteristic of specific plant genera and is accompanied by a suite of other sesquiterpenes.

Specific Plant Genera and Species Identified as Sources of this compound

This compound has been identified in several plant families, including Lauraceae, Piperaceae, and Asteraceae. Research has pinpointed its presence in the following genera and species:

Litsea: Notably, Litsea elliptica and Litsea martabanica are known to contain (-)-7-epi-alpha-selinene (B1245613) as a significant component of their volatile oils. mdpi.comresearchgate.net

Piper: The essential oil of Piper gaudichaudianum is characterized by a high content of 7-epi-α-Selinene. sbq.org.br

Vitis: Grapevine flowers of certain cultivars have been found to emit 7-epi-α-selinene. frontiersin.org

Commiphora: Some species within this genus, known for their oleogum resins, also produce α-selinene, a related isomer. mdpi.comscielo.br While not explicitly this compound, the presence of selinene isomers is notable.

Seseli: The essential oil of Seseli annuum contains α-selinene and β-selinene, with concentrations varying between different plant parts. researchgate.net

Salvia: The essential oil of Salvia macilenta has been reported to contain 5-epi-7-epi-α-eudesmol, a related eudesmane (B1671778) sesquiterpenoid. acgpubs.org

Matricaria: In Matricaria aurea, 7-epi-α-Selinene has been identified as a minor constituent in its essential oil. mdpi.comresearchgate.net

Bryophytes: this compound is found exclusively in bryophytes, highlighting a specific distribution pattern in this plant group. royalsocietypublishing.org

Below is an interactive data table summarizing plant sources of selinene isomers.

| Genus | Species | Isomer |

| Litsea | L. elliptica | (-)-7-epi-alpha-selinene mdpi.comresearchgate.net |

| L. martabanica | (-)-7-epi-alpha-selinene mdpi.comresearchgate.net | |

| L. linii | α-selinene, β-selinene nchu.edu.tw | |

| Piper | P. gaudichaudianum | 7-epi-α-Selinene sbq.org.br |

| Vitis | V. vinifera | 7-epi-α-selinene frontiersin.org |

| Commiphora | C. leptophloeos | α-selinene scielo.br |

| Seseli | S. annuum | α-selinene, β-selinene researchgate.net |

| Matricaria | M. aurea | 7-epi-α-Selinene mdpi.comresearchgate.net |

Co-occurrence and Relative Abundance with Related Sesquiterpenes and Stereoisomers

This compound rarely occurs in isolation. It is typically part of a complex mixture of sesquiterpenes and their stereoisomers. The relative abundance of these compounds can vary significantly depending on the plant species, organ, and even environmental conditions.

Commonly co-occurring sesquiterpenes include:

Selinene isomers: α-selinene and β-selinene are frequently found alongside their epi-isomers. researchgate.netnchu.edu.tw For example, the leaf oil of Litsea linii contains both β-selinene (15.7%) and α-selinene (15.5%) as major components. nchu.edu.tw In Seseli annuum, the fruit essential oil is rich in β-selinene (21.4%) and α-selinene (12.4%). researchgate.net

Cadinene isomers: δ-cadinene and γ-cadinene often accompany selinene isomers. innovhub-ssi.itvjs.ac.vn For instance, the essential oil of Litsea costalis contains δ-cadinene (12.1%). innovhub-ssi.it

Eudesmane derivatives: Compounds with the eudesmane skeleton, such as β-eudesmol, are also found. nchu.edu.tw

Other sesquiterpenes: A wide array of other sesquiterpenes like germacrene D, β-caryophyllene, and α-humulene are often present in the essential oil profiles. researchgate.netnchu.edu.tw In maize, the presence of epi-cubebol, cubebol, and other sesquiterpenoids is genetically linked and they are co-regulated. researchgate.netresearchgate.net

The following table details the co-occurrence of this compound with other sesquiterpenes in selected plant species.

| Plant Species | Co-occurring Sesquiterpenes |

| Litsea elliptica & L. martabanica | 2-tridecanone, (E)-beta-ocimene researchgate.net |

| Litsea linii | β-selinene, β-caryophyllene, α-humulene, δ-cadinene nchu.edu.tw |

| Vitis vinifera | β-caryophyllene, α-humulene, (E)-β-farnesene, (+)-valencene, α-selinene frontiersin.org |

| Seseli annuum | β-selinene, germacrene D, caryophyllene (B1175711) oxide, germacrene A, E-caryophyllene, α-pinene researchgate.net |

| Monomorium chinense (ant) | δ-elemene, β-cedrene, γ-curcumene, aristolochene, β-himachalene, (Z)-α-bisabolene, β-curcumene, β-sesquiphellandrene, γ-cuprenene mdpi.com |

Isolation and Functional Roles in Animal Organisms

Beyond the plant kingdom, this compound has been identified in the chemical arsenal (B13267) of certain insects, where it plays a crucial role in their survival.

Discovery in Insect Species (e.g., Termites)

The compound, specifically as 8a-epi-alpha-selinene, has been isolated from the cephalic secretions of soldier termites. ebi.ac.ukebi.ac.ukdntb.gov.uanih.gov It has been identified in termites of the genus Noditermes wasambaricus. nih.gov The defensive secretions of the Brazilian termite Nasutitermes macrocephalus also contain α-selinene. researchgate.net Furthermore, related selinene isomers like β-selinene have been found in the termite Reticulitermes speratus. researchgate.net

Proposed Ecological Functions in Animal Systems

In termites, 8a-epi-alpha-selinene is recognized as a defense compound. ebi.ac.ukdntb.gov.uanih.gov The defensive fluids secreted by termites, containing compounds like selinene isomers, serve to protect the colony from predators and pathogens. researchgate.netresearchgate.net For instance, β-selinene from Reticulitermes speratus has been shown to repel ants. researchgate.net The presence of these compounds in the defensive secretions underscores their importance in the chemical ecology of these social insects.

Chemo-taxonomic and Phylogenetic Implications of this compound Distribution

The distribution of this compound and its related sesquiterpenes across different species is not random and can have significant implications for understanding evolutionary relationships and classifying organisms.

The chemical profiles of essential oils, including the presence and relative abundance of compounds like this compound, can serve as chemotaxonomic markers. royalsocietypublishing.org For example, in the genus Litsea, the distinct chemical compositions of different species allow for their classification into groups. mdpi.com The presence of (-)-7-epi-alpha-selinene in both L. elliptica and L. martabanica suggests a close phylogenetic relationship between these two species. mdpi.com

Similarly, the unique sesquiterpenoid profiles in different Commiphora species can be used for their classification and differentiation. mdpi.com In maize, the co-occurrence of a specific set of sesquiterpenoids is linked to particular terpene synthase genes, providing a genetic basis for this chemical diversity. researchgate.netresearchgate.net The discovery that this compound is exclusively found in bryophytes points to its potential as a phylogenetic marker for this ancient plant lineage. royalsocietypublishing.org The variation in volatile compounds in Salvia macilenta from different geographical locations also highlights its chemotaxonomic importance. acgpubs.org

Biosynthetic Pathways and Enzymology of 5 Epi Alpha Selinene

Precursor Substrate Generation in Isoprenoid Biosynthesis

All isoprenoids, including the C15 sesquiterpenes, are derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govpnas.org Eukaryotes, archaea, and some bacteria utilize two primary pathways to generate these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govwikipedia.org

The mevalonate (MVA) pathway, a cornerstone of isoprenoid biosynthesis, commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. wikipedia.org Subsequent phosphorylation and decarboxylation steps convert mevalonate into isopentenyl diphosphate (IPP). metwarebio.com The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the reversible isomerization of IPP to DMAPP, thus providing the two essential building blocks for downstream isoprenoid synthesis. nih.govbiorxiv.org In higher plants, the MVA pathway is active in the cytosol. wikipedia.org

An alternative route for the synthesis of IPP and DMAPP is the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. nih.govwikipedia.org This pathway is prevalent in most bacteria, some protozoa, and in the plastids of plants. wikipedia.orgnih.gov The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov A series of enzymatic reactions then converts DXP into MEP and subsequently to both IPP and DMAPP. nih.govresearchgate.net Unlike the MVA pathway, the MEP pathway can produce IPP and DMAPP in a specific ratio. pnas.org The presence of this pathway in plastids highlights the compartmentalization of isoprenoid biosynthesis within plant cells. nih.gov

Table 1: Comparison of the MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |

| Cellular Location (Plants) | Cytosol, Endoplasmic Reticulum, Peroxisomes | Plastids |

| Key Intermediate | Mevalonic Acid | 2-C-methyl-D-erythritol 4-phosphate |

| Organismal Distribution | Eukaryotes, Archaea, some Bacteria | Most Bacteria, some Protozoa, Plant Plastids |

The five-carbon units of IPP and DMAPP are sequentially condensed to form larger prenyl diphosphates. For the biosynthesis of sesquiterpenes, two molecules of IPP are added to one molecule of DMAPP to create the 15-carbon intermediate, farnesyl diphosphate (FPP). pnas.orgresearchgate.net This reaction is catalyzed by farnesyl diphosphate synthase. FPP serves as the universal and direct precursor for the vast array of sesquiterpenoid structures. researchgate.netresearchgate.netnih.gov The subsequent cyclization of the linear FPP molecule by a class of enzymes known as sesquiterpene synthases initiates the formation of the diverse cyclic skeletons characteristic of this class of natural products. researchgate.netresearchgate.net

Enzymatic Cyclization by 5-Epi-alpha-selinene Synthase (EC 4.2.3.90)

The final and decisive step in the biosynthesis of this compound is the intricate cyclization of farnesyl diphosphate, catalyzed by the specific enzyme this compound synthase.

This compound synthase (EC 4.2.3.90) is the enzyme that catalyzes the conversion of (2E,6E)-farnesyl diphosphate to this compound and diphosphate. expasy.orgqmul.ac.ukwikipedia.org This enzyme, also known as 8a-epi-alpha-selinene synthase, requires the presence of a divalent metal ion, typically magnesium (Mg²⁺), for its catalytic activity. qmul.ac.ukwikipedia.orgcreative-enzymes.com this compound synthase has been identified and characterized from various microorganisms. microbialtec.com The production of this enzyme for research and biotechnological applications can be achieved through fermentation processes. microbialtec.com

Table 2: Properties of this compound Synthase

| Property | Description |

| EC Number | 4.2.3.90 |

| Systematic Name | (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, this compound-forming) |

| Reaction | (2E,6E)-farnesyl diphosphate = this compound + diphosphate |

| Cofactor | Requires Mg²⁺ |

| Alternative Name | 8a-epi-alpha-selinene synthase |

The catalytic mechanism of sesquiterpene synthases, including this compound synthase, involves a series of complex carbocationic rearrangements. The reaction is initiated by the ionization of farnesyl diphosphate, leading to the formation of a farnesyl cation. researchgate.net This highly reactive intermediate then undergoes a series of cyclizations and rearrangements within the enzyme's active site.

It has been proposed that the biosynthesis of many sesquiterpenes, including this compound, may proceed through the formation of a germacrene A intermediate. qmul.ac.ukcreative-enzymes.com Germacrene A, a ten-membered ring sesquiterpene, is itself a product of the cyclization of FPP and is considered a key intermediate in the biosynthesis of many other sesquiterpenes. acs.orgnih.gov While germacrene A is often a bound intermediate that is not released from the enzyme active site during normal catalysis, studies on related sesquiterpene synthases have provided evidence for its transient formation. acs.orgcardiff.ac.uk The subsequent protonation of germacrene A can lead to a eudesmane (B1671778) cation, which can then be deprotonated to yield the final this compound product. acs.org An alternative proposed mechanism involves a 1,6-hydride shift. qmul.ac.ukcreative-enzymes.com The precise orchestration of these carbocationic intermediates and rearrangements by the enzyme's active site architecture dictates the specific stereochemistry of the final product.

Cofactor Requirements for Enzymatic Activity (e.g., Mg²⁺)

The catalytic activity of 5-epi-α-selinene synthase, the enzyme responsible for the cyclization of farnesyl diphosphate (FPP) to form 5-epi-α-selinene, is critically dependent on the presence of a divalent metal ion cofactor, specifically magnesium (Mg²⁺). wikipedia.org This requirement is a hallmark of most terpene synthases (TSs), which utilize the cofactor to facilitate the initial, and often rate-limiting, step of the reaction: the ionization of the diphosphate group from the substrate. nih.govnih.gov

The active site of class I terpene synthases, such as 5-epi-α-selinene synthase, contains highly conserved aspartate-rich motifs, for instance, the DDxxD motif. nih.gov These motifs are essential for chelating the Mg²⁺ ion. The positively charged Mg²⁺ ion, in turn, coordinates with the negatively charged oxygen atoms of the diphosphate moiety of the FPP substrate. This interaction neutralizes the negative charge, weakening the C-O bond of the diphosphate ester and promoting its departure as a stable pyrophosphate anion (PPi).

This departure generates a highly reactive allylic carbocation from the farnesyl substrate. The generation of this carbocation initiates a complex cascade of intramolecular cyclizations and rearrangements, precisely guided by the architecture of the enzyme's active site, ultimately leading to the formation of the specific bicyclic structure of 5-epi-α-selinene. Thus, the Mg²⁺ cofactor is not merely an accessory element but an indispensable component of the catalytic mechanism, providing the necessary electrophilic driving force for the reaction to proceed. nih.gov

Table 1: Role of Mg²⁺ in this compound Synthase Activity

| Component | Function |

|---|---|

| Farnesyl Diphosphate (FPP) | The linear C15 isoprenoid substrate for the cyclization reaction. |

| This compound Synthase | The enzyme that catalyzes the conversion of FPP to 5-epi-α-selinene. |

| Aspartate-Rich Motifs (e.g., DDxxD) | Conserved amino acid sequences in the enzyme's active site that bind the Mg²⁺ ion. nih.gov |

| Magnesium Ion (Mg²⁺) | The essential divalent cation cofactor. It coordinates with the diphosphate group of FPP, facilitating its ionization. wikipedia.orgnih.gov |

| Pyrophosphate (PPi) | The leaving group that departs from FPP to initiate the cyclization cascade. |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of 5-epi-α-selinene is tightly controlled at the genetic level. This regulation involves the expression of specific genes encoding the necessary biosynthetic enzymes and is often influenced by developmental cues and environmental stimuli. The organization of these genes within the genome can also play a crucial role in their coordinated expression.

Identification and Functional Analysis of Encoding Genes

The identification of the gene encoding 5-epi-α-selinene synthase follows a well-established molecular biology workflow. This process is fundamental to understanding the biosynthesis of the compound and opens avenues for its biotechnological production. The typical methodology involves several key steps, as exemplified by the characterization of other sesquiterpene synthase genes. researchgate.netnih.gov

The initial step is often transcriptome sequencing of an organism known to produce 5-epi-α-selinene. The resulting sequence data is then mined for candidate genes using homology-based searches, where the sequences of known terpene synthases are used as queries to find similar genes. researchgate.net

Once a candidate gene is identified, it is cloned and inserted into an expression vector. This vector is then introduced into a heterologous host, such as Escherichia coli or yeast (Saccharomyces cerevisiae), which is engineered to produce the FPP substrate. The recombinant enzyme is then expressed in this host. Finally, the cultured host cells are analyzed, typically using gas chromatography-mass spectrometry (GC-MS), to confirm that the expressed enzyme indeed catalyzes the formation of 5-epi-α-selinene from FPP. nih.gov

Table 2: General Workflow for Gene Identification and Functional Analysis

| Step | Description |

|---|---|

| 1. Transcriptome Sequencing | RNA from the source organism is sequenced to create a library of all expressed genes. |

| 2. Homology-Based Mining | The transcriptome data is searched for sequences similar to known sesquiterpene synthase genes. researchgate.net |

| 3. Gene Cloning | The identified candidate gene is isolated and cloned into a suitable expression vector. |

| 4. Heterologous Expression | The vector is introduced into a host organism (e.g., E. coli, yeast) that can produce the enzyme from the gene. nih.gov |

| 5. Product Identification | The products synthesized by the host are analyzed by GC-MS to verify the function of the enzyme as a 5-epi-α-selinene synthase. |

Gene Cluster Analysis and Co-expressed Enzymes (e.g., Cytochrome P450s)

In many plants and fungi, genes involved in a specific specialized metabolic pathway are often physically co-located on the chromosome in what are known as biosynthetic gene clusters (BGCs). nih.govnih.gov This genomic organization is thought to facilitate the co-regulation and co-inheritance of the entire pathway. It is plausible that the gene for 5-epi-α-selinene synthase is part of such a cluster.

A key feature of terpene BGCs is the frequent presence of genes encoding tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), alongside the terpene synthase gene. nih.gov These CYPs are responsible for modifying the initial terpene scaffold through reactions like hydroxylation, oxidation, or epoxidation, thereby greatly increasing the chemical diversity of the final products.

Co-expression analysis, often performed using RNA-seq data, is a powerful tool to identify these functionally related enzymes. nih.gov By identifying genes whose expression patterns are highly correlated with that of the 5-epi-α-selinene synthase gene, researchers can pinpoint candidate CYPs and other enzymes that may be involved in the subsequent modification of 5-epi-α-selinene. For instance, a well-documented example in the Solanaceae family is the gene pairing of 5-epi-aristolochene synthase (a terpene synthase) and 5-epi-aristolochene dihydroxylase (a CYP), which work in concert in the biosynthesis of the phytoalexin capsidiol. nih.gov A similar arrangement could exist for the 5-epi-α-selinene pathway, where one or more co-expressed P450s could be responsible for its downstream functionalization.

Table 3: Hypothetical Biosynthetic Gene Cluster for this compound Derivatives

| Gene | Encoded Enzyme | Putative Function |

|---|---|---|

| easS | This compound Synthase | Catalyzes the formation of the 5-epi-α-selinene scaffold from FPP. |

| cypX | Cytochrome P450 Monooxygenase | Hydroxylates a specific position on the 5-epi-α-selinene ring. |

| cypY | Cytochrome P450 Monooxygenase | Performs a second oxidation step on the modified scaffold. |

Isolation, Purification, and Advanced Analytical Characterization in 5 Epi Alpha Selinene Research

Methodologies for Extraction and Chromatographic Isolation from Complex Biological Matrices

The initial challenge in studying 5-epi-alpha-selinene lies in its liberation from the intricate chemical environment of plant or microbial tissues, followed by its separation from a multitude of structurally similar compounds.

Essential oils, the primary source of volatile sesquiterpenes, are commonly obtained through distillation and solvent-based methods. The choice of technique is critical as it can significantly influence the final yield and chemical profile of the extract. acs.org

Hydrodistillation and Steam Distillation : These are the most prevalent methods for extracting essential oils at both laboratory and industrial scales. acs.orgdntb.gov.ua In hydrodistillation, the plant material is boiled in water, while in steam distillation, live steam is passed through the material. acs.org The steam carries the volatile compounds, including this compound, to a condenser, where the mixture is cooled, and the oil is separated from the aqueous phase. acs.org These methods are favored for their simplicity and low cost. dntb.gov.ua However, the application of heat can potentially lead to thermal degradation, isomerization, or rearrangement of sensitive compounds. mdpi.com The duration of distillation can also alter the chemical composition, with prolonged times potentially increasing the proportion of less volatile sesquiterpenes. acs.org Pre-treatment of the plant material, such as soaking for several days, has been shown to affect the yield and composition of the extracted oil. dntb.gov.ua

Solvent Extraction : This method involves macerating the biological matrix in an organic solvent, such as hexane (B92381) or ethanol. acs.org It is particularly useful for compounds that are unstable at the temperatures used in distillation. The selection of the solvent is crucial for achieving optimal extraction efficiency. After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator. acs.org

Supercritical Fluid Extraction (SFE) : SFE, most commonly using carbon dioxide (CO₂), is a more advanced and milder extraction technique. mdpi.comebi.ac.uk By manipulating pressure and temperature, supercritical CO₂ can be given solvent properties that allow for the selective extraction of specific compound classes. ebi.ac.uk This method avoids the high temperatures of distillation and the use of organic solvents, thus minimizing thermal degradation and yielding a very pure extract. mdpi.comebi.ac.uk Studies comparing SFE to steam distillation have shown that SFE fractions can be richer in sesquiterpene hydrocarbons. nih.gov

The following table summarizes the primary extraction techniques used for obtaining sesquiterpene-rich essential oils.

| Extraction Technique | Principle | Advantages | Disadvantages |

| Hydrodistillation | Plant material is boiled in water to co-distill volatile compounds. acs.org | Low cost, simple apparatus. dntb.gov.ua | High temperatures can cause chemical degradation or rearrangement of analytes. mdpi.com |

| Steam Distillation | Live steam is passed through the plant material to volatilize compounds. acs.org | Efficient for a wide range of volatiles, widely used in industry. ebi.ac.uk | Risk of thermal degradation and hydrolysis for heat-sensitive molecules. mdpi.com |

| Solvent Extraction | Compounds are dissolved from the matrix using an organic solvent at or below its boiling point. acs.org | Suitable for thermolabile compounds, high extraction yield. | Potential for solvent contamination, requires an additional step for solvent removal. acs.org |

| Supercritical Fluid Extraction (SFE) | A supercritical fluid (e.g., CO₂) is used as a highly selective solvent under controlled temperature and pressure. ebi.ac.uk | Avoids high temperatures and organic solvents, highly selective, yields pure extracts. mdpi.comebi.ac.uk | High initial equipment cost. |

Once an essential oil or extract is obtained, chromatographic techniques are employed to isolate this compound from other components, particularly its numerous stereoisomers.

Gas Chromatography (GC) : Gas chromatography is the cornerstone of essential oil analysis. guidechem.com For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard, allowing for both separation and identification. ucdavis.edu Separation is typically achieved on long capillary columns coated with a stationary phase. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5, HP-5), are commonly used for general profiling and separation based on boiling point and polarity. dntb.gov.ua

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for isolating quantities of a specific compound from a complex mixture. ebi.ac.uk Reverse-phase columns (e.g., ODS, C18) are often used, where compounds are separated based on their hydrophobicity. mdpi.com For the specific challenge of separating stereoisomers, chiral stationary phases (CSPs) can be employed in HPLC. ebi.ac.uk

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a support-free liquid-liquid partition chromatography technique that is effective for separating components from complex natural product extracts. It avoids the irreversible adsorption that can occur with solid stationary phases. By selecting an appropriate two-phase solvent system, HSCCC can be used to fractionate essential oils and isolate classes of compounds, such as sesquiterpenes, for further purification. nist.gov For instance, a system of n-hexane/acetonitrile/ethanol has been used to purify sesquiterpenes from crude essential oils. nist.gov

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous identification of this compound and its differentiation from other isomers relies on powerful spectroscopic methods that probe the molecule's atomic structure and connectivity.

1D NMR (¹H and ¹³C) :

¹H NMR provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons in that environment (integration). For a molecule like this compound, one would expect to see characteristic signals for the olefinic protons, allylic protons, and methyl groups.

¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts indicate the type of carbon (e.g., sp², sp³, quaternary, methyl). In isomers, the chemical shifts of carbons at or near the stereocenters are often distinct. chemguide.co.uk

2D NMR (COSY, HSQC, HMBC) : These techniques are essential for assembling the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and confirming the placement of quaternary carbons and functional groups. ebi.ac.uk

For example, in the structural analysis of the related compound 8a-epi-α-selinene, HMBC and other 2D NMR experiments were used to establish the relative configuration of the three stereogenic centers. acs.org

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is fundamental for the identification of volatile compounds in complex mixtures. libretexts.org

Identification via GC-MS : A compound is preliminarily identified by comparing its acquired mass spectrum and its calculated Retention Index (RI) with entries in spectral libraries (e.g., NIST, Wiley) and literature data. guidechem.comucdavis.edu The molecular ion peak (M⁺) confirms the molecular weight (204.35 g/mol for C₁₅H₂₄ isomers).

Fragmentation Analysis : Electron Ionization (EI), the most common ionization source in GC-MS, bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. libretexts.org This fragmentation pattern serves as a molecular "fingerprint." While stereoisomers often have very similar mass spectra, subtle but consistent differences in the relative abundances of key fragment ions can be used for differentiation. chemguide.co.uk The stereochemistry can influence which fragmentation pathways are favored. chemguide.co.ukkahedu.edu.in For selinene-type sesquiterpenes, characteristic fragmentation pathways like the retro-Diels-Alder cleavage can lead to specific ions that aid in identification. thegoodscentscompany.com

The table below shows the molecular formula and mass for selinene isomers.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₁₅H₂₄ | 204.18780 |

| alpha-Selinene | C₁₅H₂₄ | 204.18780 |

| beta-Selinene | C₁₅H₂₄ | 204.18780 |

| 7-epi-alpha-Selinene (B14179124) | C₁₅H₂₄ | 204.18780 |

Chromatographic and Spectroscopic Methods for Stereoisomer and Epimer Differentiation

Distinguishing between epimers like this compound, alpha-selinene, and 7-epi-alpha-selinene is a significant analytical challenge due to their identical mass and similar physicochemical properties. The solution lies in methods that are sensitive to the three-dimensional arrangement of atoms.

Chiral Gas Chromatography : This is the most powerful technique for separating stereoisomers. ucdavis.edu It utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins (e.g., beta-cyclodextrin), which interacts differently with each enantiomer or diastereomer, leading to different retention times. dntb.gov.uaresearchgate.net The choice of CSP is critical, and a single type of chiral column may not resolve all isomers in a mixture. dntb.gov.ua Therefore, using complementary columns (e.g., a non-polar achiral column and a polar chiral column) is a common strategy. dntb.gov.ua For instance, research on the products of 5-epi-aristolochene synthase showed that some isomers co-eluted on a non-polar column but were well-separated on a chiral column, and vice-versa. dntb.gov.ua

Comparative GC Retention Indices (RI) : Even on standard non-polar columns, small but reproducible differences in retention indices can be observed between diastereomers. Comparing experimentally determined RIs with database values is a key step in tentative identification.

The following table presents a comparison of reported Kovats Retention Indices (RI) for various selinene isomers on non-polar columns, illustrating the small but measurable differences used for identification.

| Compound | Kovats RI (Non-polar column) | Source |

| alpha-Selinene | 1489 | ebi.ac.uk |

| beta-Selinene | 1480 | ebi.ac.uk |

| 7-epi-alpha-Selinene | 1517 | nih.gov |

| delta-Selinene | 1480 | ebi.ac.uk |

Data compiled from various sources on standard non-polar (e.g., DB-5 type) columns. Absolute values can vary slightly between analyses.

NMR Spectroscopy : As detailed in section 4.2.1, subtle differences in the chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra can distinguish between epimers. The spatial orientation of protons and methyl groups relative to other parts of the molecule affects their magnetic environment, leading to unique spectral fingerprints for each isomer. magritek.com

Biological Activities and Mechanistic Studies of 5 Epi Alpha Selinene

Role in Plant Defense Mechanisms and Ecological Interactions

5-Epi-alpha-selinene, a member of the selinene family of sesquiterpenes, is a secondary metabolite in various plants, contributing to their defense against pathogens and herbivores. royalsocietypublishing.org Its presence has been noted in bryophytes and as a component in the essential oils of various higher plants. royalsocietypublishing.orgms-editions.cl Plants often release these volatile compounds as part of both direct and indirect defense strategies following attacks by herbivores or phytopathogens. nih.gov

Antifungal Activities and Inhibition of Fungal Pathogen Growth (in vitro and in planta models)

While direct studies on the antifungal properties of pure this compound are limited, research on closely related selinene-derived metabolites provides strong evidence for their role in fungal inhibition. In maize, the production of selinenes, including α-selinene and its derivatives, is associated with resistance to fungal pathogens. oup.comnih.gov The terpene synthase ZmTps21 is responsible for producing selinenes, which are then converted into nonvolatile antibiotic derivatives like β-costic acid. oup.comnih.gov

In vitro studies have demonstrated that these derivatives are potent antifungal agents. oup.com For instance, β-costic acid has been shown to significantly inhibit the growth of a wide spectrum of fungal pathogens. oup.comnih.gov At concentrations of 100 µg/mL, it completely stopped the growth of Rhizopus microsporus and suppressed the growth of other fungi, including Fusarium verticillioides and Fusarium graminearum. oup.com Even at a lower concentration of 25 µg/mL, β-costic acid retained significant inhibitory activity. oup.com

In planta evidence supports these findings. Maize plants with functional ZmTps21 genes, which produce selinene-derived compounds, show enhanced resistance to fungal diseases in field conditions. oup.com This indicates that the entire selinene-related pathway is a crucial component of the plant's endogenous defense system. oup.comnih.gov Furthermore, essential oils containing selinene isomers, such as 7-epi-α-selinene, have demonstrated notable antimicrobial activity against various fungal and bacterial strains. nih.govnih.gov

Table 1: In Vitro Antifungal Activity of β-Costic Acid (a Selinene Derivative)

| Fungal Pathogen | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Fusarium verticillioides | 100 µg/mL | Significant growth suppression | oup.com |

| Fusarium graminearum | 100 µg/mL | Significant growth suppression | oup.com |

| Rhizopus microsporus | 100 µg/mL | Complete growth inhibition | oup.com |

| Aspergillus parasiticus | 100 µg/mL | Significant growth suppression | oup.com |

| Cochliobolus heterostrophus | 100 µg/mL | Significant growth suppression | oup.com |

Insecticidal and Anti-herbivore Activities (e.g., against Rootworm Larvae, Varroa destructor)

The defensive role of selinenes extends to combating insect herbivores. In maize, selinene-derived metabolites have been implicated in resistance against rootworm larvae. oup.comnih.gov Specifically, while the preference of banded cucumber beetle (Diabrotica balteata) larvae was not affected by β-costic acid, their performance and growth were significantly inhibited by it. nih.gov

More direct and specific research has been conducted on the acaricidal properties of selinene epimers against the honey bee parasite Varroa destructor. oup.comoup.com This parasitic mite is a major threat to honey bee colonies worldwide. oup.com A study involving the chemical synthesis and bioassay of several selinene diastereomers revealed potent activity. oup.comnih.gov Specifically, 5-epi-β-selinene, a stereoisomer of this compound, demonstrated potent acaricidal activity that was comparable to that of natural (+)-β-selinene. oup.comoup.com This highlights the potential of specific selinene stereoisomers as effective and naturally-derived miticides. oup.comresearcher.liferesearchgate.net

**Table 2: Acaricidal Activity of Selinene Stereoisomers Against *Varroa destructor***

| Compound | Activity Level | Comparison | Reference |

|---|---|---|---|

| 5-Epi-β-selinene | Potent | Comparable to (+)-β-selinene | oup.comoup.com |

| 10-Epi-β-selinene | Weaker | Less active than (+)-β-selinene | oup.comoup.com |

| (+)-β-Selinene | Potent | Positive Control | oup.comoup.com |

| 10-Epi-costal | Most Potent | More active than (+)-costal | oup.comresearcher.life |

| 5-Epi-costal | Weaker | Less active than (+)-costal | oup.com |

Investigations into Molecular Targets and Cellular Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies on its close isomer, α-selinene, and other related sesquiterpenes provide insights into potential pathways.

Modulation of Specific Cellular Signaling Pathways and Gene Expression

It is believed that selinenes exert their effects by modulating various cellular signaling pathways and influencing gene expression, although specific targets are largely under investigation. For example, some terpenic compounds found in Euphorbia species have been shown to act on different pathways related to tumor formation. nih.gov One study on an essential oil containing α-selinene investigated its ability to modulate the activity of P-Glycoprotein, a protein involved in multidrug resistance in cancer cells, and performed gene expression analysis to understand the underlying changes. nih.gov Other sesquiterpenes have been found to affect pathways like the p38/MAPK and PI3K/Akt signaling pathways, which are involved in cell migration and invasion. scielo.br

Enzyme Inhibition Studies related to Biological Effects (e.g., inflammation, microbial growth)

The biological activity of selinenes has been linked to the inhibition of specific enzymes. Research suggests that α-selinene can inhibit enzymes involved in inflammation and microbial growth. Molecular docking studies have pointed to α-selinene as an inhibitor of acetylcholinesterase (AChE) in insects like Aedes aegypti, suggesting a mechanism for its insecticidal properties.

In the context of inflammation, essential oil fractions containing 7-epi-α-selinene were found to inhibit the 5-lipoxygenase (5-LOX) enzyme, which is a key player in the biosynthesis of pro-inflammatory leukotrienes. acs.orgacs.org Additionally, the enzyme that synthesizes this compound itself has been identified as 5-epi-α-selinene synthase (EC 4.2.3.90). nucleos.comenzyme-database.orgwikipedia.org This enzyme catalyzes the cyclization of farnesyl diphosphate (B83284) to form this compound and requires Mg2+ as a cofactor. nucleos.comwikipedia.org

Comparative Biological Activities of this compound and its Stereoisomers/Analogues

The stereochemical configuration of selinene molecules plays a critical role in their biological activity. Different isomers, while having the same chemical formula, can exhibit distinct effects.

The most striking example of this is seen in the acaricidal activity against Varroa destructor. oup.comoup.com A comparative study synthesized and tested several diastereomers of β-selinene and its related aldehyde, costal. oup.comnih.gov The results showed that 5-epi-β-selinene had potent acaricidal activity, on par with natural (+)-β-selinene. oup.comoup.com In contrast, 10-epi-β-selinene exhibited significantly weaker activity. oup.comoup.com This demonstrates that the stereochemistry at the C5 position is permissive for this specific biological activity, whereas the configuration at the C10 position is crucial.

Similarly, for the related compound costal, 10-epi-costal was found to be even more potent than natural (+)-costal, while 5-epi-costal was weaker. oup.comresearcher.life This suggests that the stereochemical arrangement of the entire molecule dictates its interaction with biological targets in the mite. oup.com

In antimicrobial studies, essential oils from two different populations of Teucrium yemense showed different compositions and activities. nih.gov One population was rich in 7-epi-α-selinene (20.1%) and caryophyllene (B1175711) oxide (20.1%), while the other was rich in (E)-caryophyllene (19.1%). nih.gov The differing compositions likely contribute to their varied antimicrobial profiles. nih.gov

Structure Activity Relationship Sar Investigations of 5 Epi Alpha Selinene and Its Analogues

Impact of Stereochemistry on Observed Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its biological efficacy. In the case of selinene-type sesquiterpenes, subtle changes in the orientation of substituents can lead to significant variations in activity. This is because biological targets, such as enzymes and receptors, have specific, chiral binding sites, and the molecule must have a complementary shape to interact effectively.

A pertinent example of the influence of stereochemistry is seen in studies of the acaricidal activity of various selinene and costal diastereomers against the mite Varroa destructor. Research involving the synthesis and evaluation of epimers of β-selinene and costal has provided direct insight into how the stereoconfiguration at the C5 and C10 positions affects their potency.

In one study, synthetic diastereomers of natural (+)-β-selinene and (+)-costal were evaluated for their acaricidal properties. The results demonstrated that the stereochemistry at the C10 position may be particularly important for the acaricidal activity of selinene analogues. While 5-epi-β-selinene showed potent acaricidal activity comparable to that of natural (+)-β-selinene, its diastereomer, 10-epi-β-selinene, exhibited weaker activity. This suggests that the spatial arrangement around the C10 carbon is a key factor for this specific biological effect.

Conversely, for costal analogues, the stereochemistry at the C5 or C10 positions appeared to have less of a significant influence on the observed acaricidal activity. Both 10-epi-costal and 5-epi-costal displayed acaricidal effects, with 10-epi-costal being even more potent than natural (+)-costal.

These findings underscore the principle that the biological activity of a compound is not solely dependent on its chemical formula and connectivity but is intricately linked to its specific stereoisomeric form. The differential effects of the 5-epi and 10-epi isomers of β-selinene highlight the sensitivity of biological systems to the precise three-dimensional structure of a molecule.

Acaricidal Activity of Selinene and Costal Diastereomers

The table below shows the mortality rates of Varroa destructor mites when exposed to different stereoisomers of β-selinene and costal over 24 hours.

| Compound | Mortality (8 h) | Mortality (16 h) | Mortality (24 h) |

| (+)-costal | 40 ± 6% | 92 ± 5% | 100% |

| 10-epi-costal | 53 ± 7% | 100% | 100% |

| 5-epi-costal | 10 ± 6% | 50 ± 10% | 80 ± 12% |

| (+)-β-selinene | 0% | 16 ± 4% | 84 ± 7% |

| 10-epi-β-selinene | 4 ± 4% | 12 ± 5% | 36 ± 7% |

| 5-epi-β-selinene | 4 ± 4% | 20 ± 6% | 84 ± 12% |

| Blank | 4 ± 4% | 12 ± 5% | 24 ± 4% |

| Data sourced from a 2025 study on the synthesis and acaricidal activity of selinene and costal diastereomers. |

Identification of Key Structural Features Responsible for Specific Biological Activities

In the context of acaricidal activity, studies comparing costal and selinene diastereomers suggest that the key structural features for activity may differ between these two related skeletons. For the costal analogues, the presence of an α,β-unsaturated carbonyl structure is hypothesized to be important for their acaricidal effect. This functional group is a known reactive moiety that can participate in covalent interactions with biological nucleophiles, such as amino acid residues in enzymes, potentially leading to inhibition and toxicity.

In contrast, for the selinene analogues, which lack this α,β-unsaturated carbonyl group, the stereochemical configuration at the C10 position appears to be a more dominant factor in determining acaricidal potency. The potent activity of 5-epi-β-selinene, which is comparable to the natural compound, versus the weaker activity of 10-epi-β-selinene, points to a specific spatial requirement for interaction with the biological target in the mite. It has been suggested that (+)-costal and (+)-β-selinene may have slightly different mechanisms of action, which would be consistent with their differing key structural features.

Computational Approaches in SAR Analysis and Predictive Modeling

To further refine the understanding of SAR, computational methods are increasingly employed. researchgate.netnih.gov These in silico techniques allow for the rapid evaluation of large numbers of compounds and can predict biological activity, helping to rationalize experimental findings and guide the synthesis of new analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR analysis. researchgate.net QSAR studies aim to build mathematical models that correlate variations in the chemical structures of a series of compounds with their measured biological activity. researchgate.net This is achieved by calculating various molecular descriptors—numerical values that encode the physicochemical, electronic, topological, or geometric properties of a molecule. researchgate.net While specific QSAR models for 5-epi-alpha-selinene are not widely published, such models have been successfully developed for the neuroprotective activity of other terpenoids. researchgate.net

Molecular docking is another powerful computational tool used to investigate SAR. This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor or enzyme of known three-dimensional structure. For instance, molecular docking studies have been performed on α- and β-selinene to investigate their potential as inhibitors of acetylcholinesterase (AChE), an important enzyme in the nervous system and a target for insecticides. nih.govnih.gov These studies revealed that the selinene isomers could fit into the active site of AChE, interacting with key amino acid residues through hydrophobic interactions. nih.gov Such analyses can explain why certain stereoisomers are more active than others and can predict the binding energies of novel, unsynthesized analogues. nih.gov For example, docking studies have shown that α- and β-selinene can act as bivalent inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.govnih.gov Predictions for α- and β-selinene suggest they can be absorbed from the gastrointestinal tract and are capable of crossing the blood-brain barrier, which is crucial information for assessing their potential as therapeutic agents or understanding their toxicity mechanisms. nih.gov These computational approaches, from QSAR to molecular docking and ADMET prediction, provide a valuable framework for dissecting the complex structure-activity relationships of this compound and its analogues. nih.gov

Future Research Directions and Emerging Paradigms for 5 Epi Alpha Selinene

Advancements in Biosynthetic Engineering for Sustainable Production and Enhanced Yields

The quest for sustainable and high-yield production of 5-epi-alpha-selinene is driving significant advancements in biosynthetic engineering. Traditional extraction from plant sources is often inefficient and not scalable, making microbial fermentation a promising alternative. google.com Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a path to produce valuable natural products from inexpensive carbon sources. google.comebsco.com

Key strategies in this field revolve around optimizing metabolic pathways. ebsco.com This includes the heterologous expression of the this compound synthase gene, the enzyme responsible for converting farnesyl diphosphate (B83284) (FPP) into this compound. creative-enzymes.comnucleos.com Research has shown that the choice of host organism is critical, with yeast being a favorable platform for producing sesquiterpenoids due to its compatibility with plant-derived enzymes. mdpi.com

To enhance yields, researchers are focusing on several key areas:

Increasing Precursor Supply: The availability of the precursor molecule, FPP, is a major limiting factor. mdpi.com Strategies to boost FPP levels include overexpressing genes in the native mevalonate (B85504) (MVA) or heterologous methylerythritol phosphate (B84403) (MEP) pathways. google.commdpi.com For instance, overexpressing enzymes like DXS, IDI, and GDPS in cyanobacteria has been explored to improve terpenoid production. mdpi.com

Reducing Competing Pathways: Metabolic flux can be diverted away from the target product by competing native pathways. Downregulating these competing pathways is a crucial strategy to maximize the carbon flow towards this compound synthesis. mdpi.com

Fermentation Optimization: Process parameters during fermentation, such as nutrient supply and the use of an extraction phase to capture the volatile product, can significantly impact the final yield. google.comacs.org

Recent studies have demonstrated the successful application of these principles to other sesquiterpenes, providing a roadmap for this compound. For example, engineering S. cerevisiae has led to high-titer production of compounds like zealexin A1 and β-elemene. acs.orgresearchgate.net These comprehensive engineering strategies are expected to pave the way for the industrial-scale, sustainable production of this compound.

Exploration of Novel Biological Activities and Pre-clinical Therapeutic Potential

While research on this compound is still emerging, related selinene isomers have shown a range of promising biological activities, suggesting potential therapeutic applications for this compound as well. These activities include anti-inflammatory, antimicrobial, antioxidant, and insecticidal properties.

Anti-inflammatory and Analgesic Effects: Essential oils rich in selinene derivatives have demonstrated anti-inflammatory and pain-relieving properties in animal models. This suggests a potential for this compound in managing inflammatory conditions.

Antimicrobial and Antifungal Activity: Various studies have highlighted the antimicrobial and antifungal potential of essential oils containing α-selinene and β-selinene. scielo.brnih.gov For instance, β-selinene has shown activity against Staphylococcus aureus. nih.gov Furthermore, the selinene-derived metabolite, β-costic acid, has demonstrated antifungal properties against pathogens affecting maize. oup.com

Antioxidant Properties: The ability to scavenge free radicals is another significant biological activity associated with selinene compounds, indicating a potential role in preventing oxidative stress-related diseases.

Insecticidal Activity: Research has pointed to the insecticidal potential of selinene compounds, such as retarding the growth of mosquito larvae. nih.govencyclopedia.pub A recent study also demonstrated the acaricidal activity of 5-epi-β-selinene against the mite Varroa destructor. oup.com

These findings from related compounds provide a strong rationale for investigating the specific biological activities of this compound. Future pre-clinical research will likely focus on in-depth in vitro and in vivo studies to validate these potential therapeutic effects and elucidate the underlying mechanisms of action.

Integration of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The integration of advanced "omics" technologies is revolutionizing the study of complex biological systems, and research on this compound is poised to benefit significantly. nih.govnih.gov These high-throughput approaches, including metabolomics and transcriptomics, provide a holistic view of the molecular processes involved in the biosynthesis and biological effects of this compound. mdpi.com

Metabolomics , the large-scale study of small molecules (metabolites), can be used to:

Identify and quantify this compound and its derivatives in various biological samples. oup.com

Uncover the metabolic pathways affected by this compound.

Analyze the physiological responses of organisms to this compound. nih.gov

Transcriptomics , which analyzes the complete set of RNA transcripts, allows researchers to:

Identify the genes involved in the this compound biosynthetic pathway. oup.com

Understand how the expression of these genes is regulated. nih.gov

Determine the molecular targets and pathways that are modulated by this compound, providing insights into its mechanism of action.

By combining metabolomics and transcriptomics, researchers can establish clear links between gene expression and metabolite production. nih.govresearchgate.net For example, this integrated approach has been successfully used to elucidate the regulation of nitrogen metabolic pathways in alfalfa and to understand how nano-selenium enhances the antioxidant activity in peaches. nih.govnih.gov In the context of this compound, these technologies can be instrumental in identifying the specific terpene synthase responsible for its production in different organisms and in understanding its ecological role. oup.com This comprehensive understanding is crucial for both optimizing its biosynthetic production and for exploring its full therapeutic potential.

Development of High-Throughput Screening Platforms for Biological Activity Profiling

A significant bottleneck in natural product research, including that of this compound, is the slow and laborious process of screening for biological activities. The development of high-throughput screening (HTS) platforms is therefore a critical area of future research. mdpi.com These platforms enable the rapid testing of a compound against a wide array of biological targets, accelerating the discovery of novel therapeutic applications.

Several HTS methodologies are being adapted and developed for screening compounds like this compound:

Cell-Based Assays: These assays use living cells to assess the effect of a compound on cellular processes. Imaging-based HTPP (high-throughput phenotypic profiling) assays, for instance, can detect changes in cell morphology upon chemical exposure, providing a rich dataset for bioactivity screening. nih.gov

Biosensor-Based Screening: The development of specific biosensors that respond to the presence of a target molecule is a promising HTS strategy. nih.gov For example, riboswitch biosensors that regulate gene expression in response to a specific sesquiterpene have been developed, which could be adapted for this compound. nih.gov

Enzymatic Assays: For screening specific enzyme inhibitors, HTS assays can be designed to measure enzyme activity in the presence of the test compound. This is particularly relevant for exploring the anti-inflammatory potential of this compound by targeting enzymes like 5-lipoxygenase. acs.org

Analytical Chemistry-Based Screening: Techniques like Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) can be optimized for the fast and robust screening of volatile compounds like sesquiterpenes produced by engineered microorganisms. mdpi.com

These HTS platforms will not only accelerate the identification of novel biological activities for this compound but will also be invaluable for optimizing its production in engineered microbes by allowing for the rapid screening of large libraries of mutant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.